1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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Overview
Description
1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as PEP and is a piperidine derivative. It is a white crystalline powder that is soluble in organic solvents. PEP has been shown to have a variety of biochemical and physiological effects, making it an important compound in the field of scientific research.
Mechanism of Action
The exact mechanism of action of PEP is not fully understood. However, it has been shown to have an affinity for certain receptors in the body, including the dopamine receptor and the sigma-1 receptor. PEP has been shown to modulate the activity of these receptors, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential use in the treatment of certain neurological disorders. PEP has also been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury. Additionally, PEP has been shown to have immunomodulatory effects, potentially making it useful in the treatment of certain autoimmune disorders.
Advantages and Limitations for Lab Experiments
PEP has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. Additionally, it has been extensively studied, so there is a significant amount of data available on its properties and potential applications. However, there are also limitations to its use. PEP has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving PEP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, PEP has been shown to have potential as an anti-inflammatory agent, which may make it useful in the treatment of certain autoimmune disorders. Further research is also needed to fully understand the mechanism of action of PEP and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of PEP involves the reaction of 1-(2-phenylethyl)piperidine-2,6-dione with 4-(1H-pyrazol-1-yl)aniline in the presence of a base. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The resulting product is then purified using standard techniques such as column chromatography.
Scientific Research Applications
PEP has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it an important compound in the field of research. PEP has been used in studies related to the central nervous system, cardiovascular system, and immune system.
properties
IUPAC Name |
1-(2-phenylethyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(25-20-10-12-21(13-11-20)27-17-6-15-24-27)22-9-4-5-16-26(22)18-14-19-7-2-1-3-8-19/h1-3,6-8,10-13,15,17,22H,4-5,9,14,16,18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYWRAIJPZUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide |
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